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Compound of Interest

Compound Name: NCX 1000

Cat. No.: B560624

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NCX 1000, a nitric oxide (NO)-
releasing derivative of ursodeoxycholic acid (UDCA). It details the compound’'s mechanism of
action, summarizes key preclinical and clinical data, outlines experimental methodologies, and
visualizes its signaling pathways and experimental workflows.

Core Compound Identity

NCX 1000 is a synthetic compound designed as a liver-selective nitric oxide (NO) donor. It is a
derivative of ursodeoxycholic acid (UDCA), a hydrophilic bile acid. The chemical structure
consists of a UDCA core, which is believed to target the molecule to the liver, linked to an NO-
releasing moiety via a ferulic acid spacer. This design aims to deliver NO directly to the hepatic
microcirculation to induce vasodilation, thereby addressing the increased intrahepatic
resistance characteristic of portal hypertension, without causing systemic hypotension
associated with conventional NO donors.[1][2]

While some early literature refers to NCX 1000 with the chemical name 2-(acetyloxy) benzoic
acid 3-(nitrooxymethyl) phenyl ester, this appears to be an error, as this name describes an
NO-donating aspirin derivative. The definitive structure of NCX 1000 incorporates the UDCA
scaffold.

Mechanism of Action
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The primary therapeutic rationale for NCX 1000 is to counteract the deficiency of endothelial
NO production within the cirrhotic liver, a key factor contributing to increased intrahepatic
vascular tone and portal hypertension.[1]

The proposed signaling pathway is as follows:

e Hepatic Targeting and Metabolism: Following oral administration, NCX 1000 is preferentially
taken up by the liver due to the UDCA moiety.

* NO Release: Within liver cells, particularly hepatocytes and hepatic stellate cells (HSCs), the
compound is metabolized, cleaving the NO-releasing moiety and liberating free NO.[1]

e sGC Activation: The released NO diffuses to adjacent vascular smooth muscle cells and
HSCs, where it binds to and activates soluble guanylate cyclase (sGC).

e cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP)
to cyclic guanosine monophosphate (cGMP).

» Vasodilation and Relaxation: Elevated intracellular cGMP levels lead to the activation of
protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels. This
results in the relaxation of vascular smooth muscle cells (vasodilation) and the relaxation of
contractile HSCs, which surround the liver sinusoids.

o Reduction of Portal Pressure: The net effect is a reduction in intrahepatic resistance, leading
to a decrease in portal pressure.[3]

Vasodilation & Decreased Intrahepatic
HSC Relaxation Resistance & Portal Pressure

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b560624?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15179450/
https://www.benchchem.com/product/b560624?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15179450/
https://pubmed.ncbi.nlm.nih.gov/14642608/
https://www.benchchem.com/product/b560624?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed signaling cascade of NCX 1000 in the liver.

Summary of Quantitative Data
Preclinical Efficacy in Animal Models

The majority of preclinical research on NCX 1000 was conducted in rat models of liver cirrhosis
and portal hypertension.
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Clinical Trial Results (NCT00414869)

A Phase 2a clinical trial was conducted to assess the efficacy and tolerability of NCX 1000 in

patients with cirrhosis and portal hypertension.
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The clinical trial concluded that while NCX 1000 was safe, it failed to reduce portal pressure in
patients with cirrhosis.[4] The observed reduction in systolic blood pressure suggested that the
compound had systemic effects and did not achieve liver-selective NO release in humans,
contrary to the findings in preclinical animal models.[4]

Experimental Protocols

Carbon Tetrachloride (CCls)-Induced Cirrhosis Model in
Rats

Objective: To evaluate the long-term efficacy of NCX 1000 on the development of liver fibrosis
and portal hypertension.

Methodology:
e Animal Model: Male Wistar rats are used.

 Induction of Cirrhosis: Liver cirrhosis is induced by intraperitoneal (i.p.) injection of carbon
tetrachloride (CCla4) twice a week for 8 weeks. The dosage is adjusted according to animal
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weight.

Treatment Groups: Animals are randomized into groups: (1) Control (no treatment), (2) CCla
only, (3) CCla + UDCA (15 mg/kg), and (4) CCla + NCX 1000 (15 mg/kg).

Drug Administration: NCX 1000 and UDCA are dissolved in carboxymethyl cellulose and
administered daily via oral gavage throughout the 8-week study period.

Endpoint Analysis: At the end of the treatment period, animals are euthanized. Ascitic fluid
volume is measured. Livers are collected for histological analysis (collagen deposition via
staining) and biochemical assays. Portal pressure is measured directly via cannulation of the
portal vein.
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Caption: Workflow for the CCls-induced rat model of liver cirrhosis.

Bile Duct Ligation (BDL) Model and Isolated Perfused
Liver
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Objective: To assess the acute effects of NCX 1000 on portal pressure and hepatic vascular
reactivity in a model of established cirrhosis.

Methodology:

Animal Model: Cirrhosis is induced in male Wistar rats by common bile duct ligation (BDL) for
four weeks. Sham-operated rats serve as controls.

e Short-Term Treatment: BDL and sham-operated rats are treated orally with NCX 1000 (28
mg/kg/day) or UDCA (15 mg/kg/day) for 5 days.

¢ In Vivo Hemodynamics: Prior to liver isolation, portal pressure, mean arterial pressure, and
heart rate are measured in the anesthetized animal.

e Liver Perfusion:
o Livers are isolated and perfused in a recirculating system with Krebs-Henseleit buffer.

o The system maintains a constant flow rate, and changes in portal perfusion pressure
reflect changes in intrahepatic vascular resistance.

o A dose-response curve to the vasoconstrictor norepinephrine (NE), from 10 nM to 30 pM,
is generated to assess vascular reactivity.

o Biochemical Analysis: Liver tissue is collected to measure nitrite/nitrate and cGMP
concentrations as indicators of NO bioavailability and signaling.[3]

Hepatic Stellate Cell (HSC) Contraction Assay

Objective: To directly measure the effect of NCX 1000 on the contractility of HSCs.
Methodology:

e Cell Culture: Primary HSCs are isolated from rat livers and cultured. Activation and
expression of a contractile phenotype are induced by culturing on plastic.

o Contraction Assay:
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o Activated HSCs are embedded in a type | collagen gel matrix.

o The gel is detached from the culture dish, and the surface area of the gel is measured
over time. Cell contraction results in a reduction of the gel surface area.

o Contraction is stimulated by adding fetal calf serum (FCS).

o The effects of NCX 1000 (100 uM), UDCA (100 uM), or a standard NO donor like S-
nitroso-N-acetylpenicillamine (SNAP) are tested by adding them to the culture medium.

Quantification: The gel area is photographed at set time points, and the percentage decrease
from the initial area is calculated as an index of cell contraction.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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